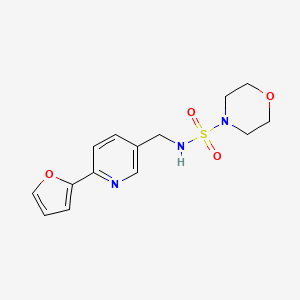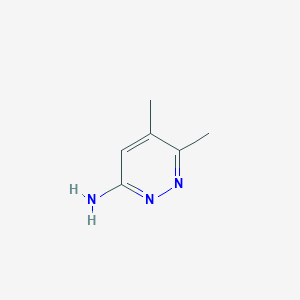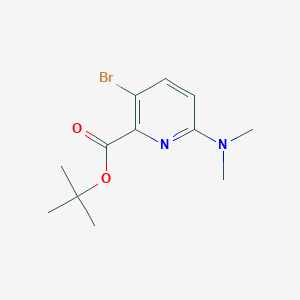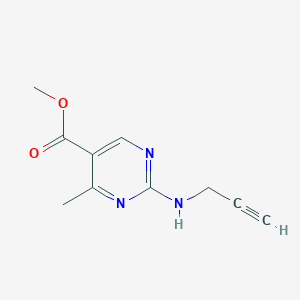
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that features a pyridine ring substituted with a methyl group at the 4-position, and a benzoxazole ring fused with a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction. The final step involves the formation of the propanamide chain, which can be achieved through amidation reactions using appropriate amine and acid chloride reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group on the pyridine ring to form a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: The major product is the carboxylic acid derivative of the original compound.
Reduction: The major product is the alcohol derivative of the benzoxazole ring.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the pyridine ring can participate in coordination with metal ions or other binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzimidazol-3-yl)propanamide: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.
Uniqueness
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to the specific combination of the benzoxazole and pyridine rings, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-8-17-14(10-11)18-15(20)7-9-19-12-4-2-3-5-13(12)22-16(19)21/h2-6,8,10H,7,9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOGKGZUYJBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)

![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2540230.png)

![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2540234.png)




![4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2540245.png)
